molecular formula C12H18N4O4 B1213309 Dupracetam CAS No. 59776-90-8

Dupracetam

Cat. No. B1213309
CAS RN: 59776-90-8
M. Wt: 282.3 g/mol
InChI Key: YPUPYVWSTBYCBY-UHFFFAOYSA-N
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Description

Dupracetam, also known as aniracetam, is a nootropic compound that belongs to the racetam family. It was first developed in the 1970s by a Belgian pharmaceutical company, Hoffman-La Roche. Dupracetam is known to improve cognitive functions such as memory, learning, and attention. It is also believed to have neuroprotective properties and may be used in the treatment of certain neurological disorders.

Mechanism Of Action

Dupracetam is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the release of acetylcholine, which is involved in memory and learning. It also modulates the activity of glutamate, which is involved in synaptic plasticity and learning.

Biochemical And Physiological Effects

Dupracetam has been shown to have several biochemical and physiological effects. It has been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing properties. It also increases the activity of certain enzymes involved in neurotransmitter synthesis, such as choline acetyltransferase.

Advantages And Limitations For Lab Experiments

Dupracetam has several advantages for lab experiments. It has been extensively studied and is well-characterized. It is also relatively easy to administer and has a low toxicity profile. However, it has some limitations. It is not suitable for all types of cognitive tasks and may have different effects on different types of memory.

Future Directions

There are several future directions for research on Dupracetam. One area of research is the development of new analogs with improved cognitive-enhancing properties. Another area is the investigation of its neuroprotective properties and its potential use in the treatment of neurological disorders. Finally, more research is needed to fully understand the mechanism of action of Dupracetam and its effects on different types of memory and cognitive processes.
Conclusion
Dupracetam is a nootropic compound that has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. It is believed to work by modulating the activity of neurotransmitters such as acetylcholine and glutamate. Dupracetam has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Dupracetam, including the development of new analogs and the investigation of its neuroprotective properties.

Scientific Research Applications

Dupracetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. It is believed to work by modulating the activity of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive processes.

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N'-[2-(2-oxopyrrolidin-1-yl)acetyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c17-9(7-15-5-1-3-11(15)19)13-14-10(18)8-16-6-2-4-12(16)20/h1-8H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUPYVWSTBYCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NNC(=O)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975187
Record name Dupracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dupracetam

CAS RN

59776-90-8
Record name 2-Oxo-1-pyrrolidineacetic acid 2-[2-(2-oxo-1-pyrrolidinyl)acetyl]hydrazide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dupracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dupracetam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dupracetam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DUPRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVM2UGN450
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ED Hall, PF Von Voigtlander - Neuropharmacology, 1987 - Elsevier
… The analogs of piracetam, aniracetam, oxiracetam, pramiracetam and dupracetam also significantly antagonized the lethality of HC-3 at doses over a 30–300 mg/kg range. The acute …
Number of citations: 11 www.sciencedirect.com
AH Gouliaev, JB M⊘ nster, M Veds⊘… - Organic preparations …, 1995 - Taylor & Francis
… Ih2 Analysis of dupracetam has been carried out by hydrolysis and subsequent … In the context of stability studies the acid and basic hydrolysis of dupracetam has been investigated by …
Number of citations: 30 www.tandfonline.com
HD Dell, J Fiedler, H Jacobi, R Kamp - Fresenius' Zeitschrift für analytische …, 1980 - Springer
Determination of 2-oxo-1-pyrrolidine-acetic acid derivatives cannot be carried out either spectroscopically, colorimetrically or fluorimetrically, and GC determination is only conditionally …
Number of citations: 5 link.springer.com
JF Almeida, M Grande, JR Moran, J Anaya… - Tetrahedron …, 1993 - Elsevier
The enantioselective synthesis of the potentially nootropic compounds 3–6 is reported. Derivative 3 was obtained from the readily available L-tartaric acid, by reduction of the imide 8 …
Number of citations: 11 www.sciencedirect.com
G Dolce, V Cecconi, A Zamponi, R Zylberman… - Proof of Therapeutical …, 1985 - Springer
Numerous drugs have been suggested and employed for the treatment of cerebral insufficiency. They were variously classified without any indication of their particular features. …
Number of citations: 3 link.springer.com
MA Manavi - 2022 - biointerfaceresearch.com
Synaptic vesicle protein 2A (SV2A) is an essential protein in the membrane and associated with epilepsy. SV2A is the molecular purpose of levetiracetam and its racetam analogs as …
Number of citations: 0 biointerfaceresearch.com
G Pepeu, G Spignoli - Progress in Neuro-Psychopharmacology and …, 1989 - Elsevier
… Nevertheless, Hall and Voigtglander (1987) demonstrated that piracetam, aniracetam, pramiracetam and dupracetam at doses of 100-300 mg/Rg ip antagonize the lethality of iv …
Number of citations: 117 www.sciencedirect.com
AHL Nkuété, V Kuete, D Gozzini… - Chemistry …, 2015 - bmcchem.biomedcentral.com
The present report describes the semi-synthesis of a few O-prenylated phenolic derivatives and their in vitro antitumor activities. These compounds were prepared by modifying two …
Number of citations: 8 bmcchem.biomedcentral.com
GE Delgado, C Chacón, G Marroquin, J Cisterna… - Powder …, 2022 - cambridge.org
X-ray powder diffraction data for the two new polymorphs of 1-methylhydantoin, C4H6N2O2, are reported. The polymorph II (MH-II) crystallizes in the orthorhombic system with space …
Number of citations: 4 www.cambridge.org
G Ten - twrp.ru
Nootropic drugs that improve the nutrition and blood circulation of the brain belong to the category of drugs that improve the activity of the higher mental functions of the brain: …
Number of citations: 0 twrp.ru

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